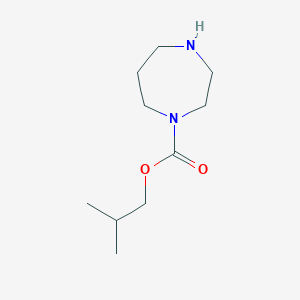

2-Methylpropyl 1,4-diazepane-1-carboxylate

Vue d'ensemble

Description

“2-Methylpropyl 1,4-diazepane-1-carboxylate” is a chemical compound with the molecular formula C10H20N2O2 . It is also known as “tert-butyl 2-methyl-1,4-diazepane-1-carboxylate” and has a molecular weight of 200.28 .

Synthesis Analysis

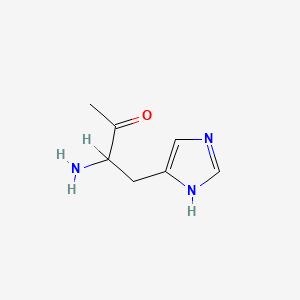

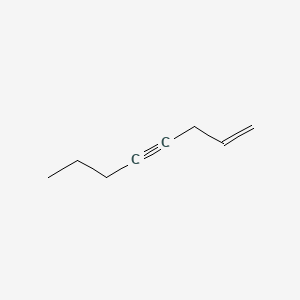

The synthesis of 1,4-diazepane derivatives, such as “2-Methylpropyl 1,4-diazepane-1-carboxylate”, has been a topic of interest in recent years . N-Propargylamines are one of the most useful and versatile building blocks in organic synthesis that are successfully transformed into many significant N-heterocycles . The synthesis of 1,4-diazepane cores from N-propargylamines have undergone an explosive growth in recent years .Molecular Structure Analysis

The molecular structure of “2-Methylpropyl 1,4-diazepane-1-carboxylate” includes a seven-membered ring structure with two nitrogen atoms . The molecule contains a total of 46 bond(s). There are 18 non-H bond(s), 1 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 1 seven-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 secondary amine(s) (aliphatic) .Physical And Chemical Properties Analysis

“2-Methylpropyl 1,4-diazepane-1-carboxylate” is a liquid at room temperature . It has a molecular weight of 200.28 .Applications De Recherche Scientifique

Synthesis of Derivatives

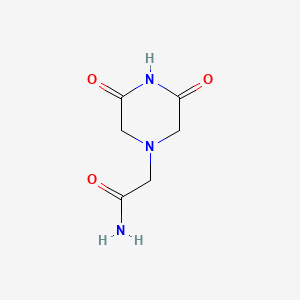

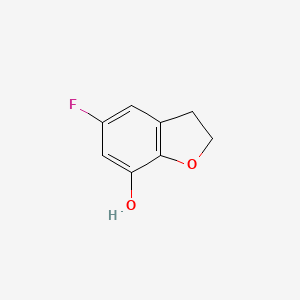

“2-Methylpropyl 1,4-diazepane-1-carboxylate” can be used in the synthesis of various derivatives. For instance, it has been used in the synthesis of 1,4-diazepine linked piperidine derivatives . These derivatives were synthesized from the reaction of tert-butyl 1,4-diazepane-1-carboxylate, butyryl chloride, and varied aromatic aldehyde .

Anti-Microbial Activity

The synthesized 1,4-diazepine linked piperidine derivatives have been screened for their anti-microbial activity against gram-positive (Staphylococcus aureus, Bacillus Subtills, Bacillus megaterium) and gram-negative (Escherichia coli, Pseudonymous, Shigella sp.) bacteria . Some of these compounds exhibited potent activity towards all tested strains .

Molecular Docking

The synthesized compounds have also been used in molecular docking studies against target proteins, L-amino acid deaminase from Proteus Vulgaris and LcpA ligase from Bacillus subtilis . These proteins represent the Gram-negative bacterium and Gram-positive bacterium, respectively .

Quantum Chemical Modelling

The synthesized compounds have been used in quantum chemical modelling . DFT computations were used to optimize the molecular geometry at the B3LYP/6-31G (d, p) theoretical level .

ADME Analysis

The synthesized compounds have been analyzed using ADME (Absorption, Distribution, Metabolism, and Excretion) techniques . This helps in selecting the hit compounds early on and anticipating future pharmacokinetic and pharmacodynamic benefits and drawbacks of these promising therapeutic candidates .

Safety and Hazards

The safety information for “2-Methylpropyl 1,4-diazepane-1-carboxylate” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

2-methylpropyl 1,4-diazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-9(2)8-14-10(13)12-6-3-4-11-5-7-12/h9,11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOQTQAVQBWFSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)N1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpropyl 1,4-diazepane-1-carboxylate | |

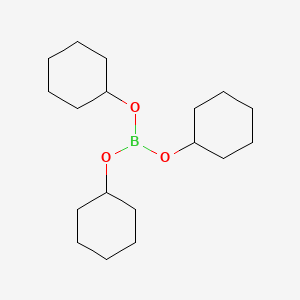

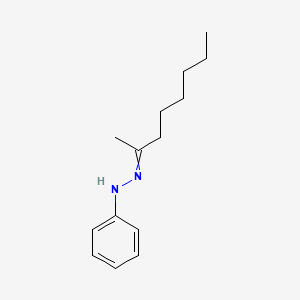

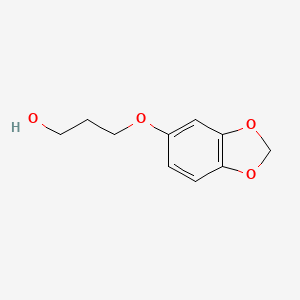

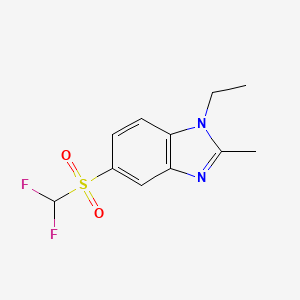

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.